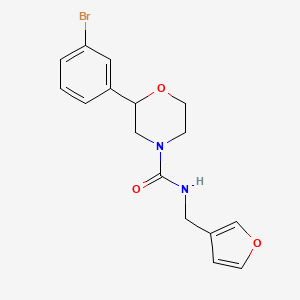
2-(3-bromophenyl)-N-(furan-3-ylmethyl)morpholine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-bromophenyl)-N-(furan-3-ylmethyl)morpholine-4-carboxamide is a chemical compound that is widely used in scientific research. It is a member of the morpholine family of compounds and has been found to have a variety of interesting properties. In
Wirkmechanismus
The mechanism of action of 2-(3-bromophenyl)-N-(furan-3-ylmethyl)morpholine-4-carboxamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and signaling pathways that are involved in the development and progression of various diseases. It has also been found to have an effect on the immune system, which may contribute to its anti-inflammatory and anti-tumor effects.
Biochemical and Physiological Effects:
2-(3-bromophenyl)-N-(furan-3-ylmethyl)morpholine-4-carboxamide has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in the development and progression of various diseases. It has also been found to have an effect on the immune system, which may contribute to its anti-inflammatory and anti-tumor effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(3-bromophenyl)-N-(furan-3-ylmethyl)morpholine-4-carboxamide in lab experiments is its versatility. It has been found to have a variety of interesting properties and can be used in a wide range of research applications. However, there are also some limitations to its use. For example, it can be difficult to synthesize and purify, which can limit its availability and increase the cost of research.
Zukünftige Richtungen
There are many future directions for research on 2-(3-bromophenyl)-N-(furan-3-ylmethyl)morpholine-4-carboxamide. One area of interest is its potential as a therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another area of interest is its mechanism of action, which is not fully understood and requires further investigation. Additionally, there is a need for more efficient and cost-effective synthesis methods for this compound, which could increase its availability and reduce the cost of research.
Synthesemethoden
The synthesis method of 2-(3-bromophenyl)-N-(furan-3-ylmethyl)morpholine-4-carboxamide involves a series of chemical reactions. The starting materials are 3-bromophenylacetic acid and furfurylamine, which are reacted with thionyl chloride to form 3-bromophenylacetyl chloride and furfurylamine hydrochloride. The resulting compounds are then reacted with morpholine and triethylamine to form 2-(3-bromophenyl)-N-(furan-3-ylmethyl)morpholine-4-carboxamide.
Wissenschaftliche Forschungsanwendungen
2-(3-bromophenyl)-N-(furan-3-ylmethyl)morpholine-4-carboxamide has been extensively used in scientific research. It has been found to have a variety of interesting properties, including anti-inflammatory, anti-tumor, and anti-cancer effects. It has also been found to have potential as a therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Eigenschaften
IUPAC Name |
2-(3-bromophenyl)-N-(furan-3-ylmethyl)morpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2O3/c17-14-3-1-2-13(8-14)15-10-19(5-7-22-15)16(20)18-9-12-4-6-21-11-12/h1-4,6,8,11,15H,5,7,9-10H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRNRAWSNAIMPGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)NCC2=COC=C2)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(4-tert-butylphenoxy)-N-[[4-(1,2,4-triazol-1-yl)phenyl]methyl]butanamide](/img/structure/B7551677.png)
![4-Methyl-5-[4-(morpholin-4-ylmethyl)piperidine-1-carbonyl]-6-thia-1,8-diazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-2-one](/img/structure/B7551684.png)
![N-(1-benzyl-1,2,4-triazol-3-yl)-1,3-dimethyl-6-thiophen-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7551691.png)
![2-(2-amino-2-oxoethyl)sulfanyl-N-[1-(2-morpholin-4-ylethyl)indol-5-yl]benzamide](/img/structure/B7551694.png)
![N-[[4-(4-ethoxyphenyl)oxan-4-yl]methyl]-2-(1-methylpyrazol-4-yl)-1,3-thiazole-4-carboxamide](/img/structure/B7551702.png)
![6-(furan-2-yl)-3-methyl-N-[3-[(2-propan-2-ylimidazol-1-yl)methyl]phenyl]-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7551709.png)
![2-(2,4-dioxo-1H-quinazolin-3-yl)-N-[[4-(3-oxopiperazine-1-carbonyl)phenyl]methyl]acetamide](/img/structure/B7551717.png)
![6-[3-[4-(5-methoxy-1H-indol-3-yl)piperidin-1-yl]-3-oxopropyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7551724.png)
![3-(4-Chlorophenyl)-5-[(5,6,7-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanylmethyl]-1,2,4-oxadiazole](/img/structure/B7551732.png)
![2-(1H-indol-3-yl)-N-[3-(morpholine-4-carbonyl)phenyl]acetamide](/img/structure/B7551738.png)
![N-[[1-(4-fluorophenyl)cyclohexyl]methyl]-2-(1-oxophthalazin-2-yl)acetamide](/img/structure/B7551741.png)
![5-[[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-ethylimidazol-2-yl]sulfanylmethyl]-1-[4-(trifluoromethyl)phenyl]tetrazole](/img/structure/B7551743.png)
![[1-(1-Phenylpyrazol-4-yl)sulfonylpiperidin-2-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7551749.png)
![N-[1-(4-chlorophenyl)cyclobutyl]-1-methyl-2-oxoquinoline-4-carboxamide](/img/structure/B7551762.png)